![molecular formula C23H14O B569639 Benzo[g]chrysene-9-carbaldehyde CAS No. 159692-75-8](/img/structure/B569639.png)

Benzo[g]chrysene-9-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

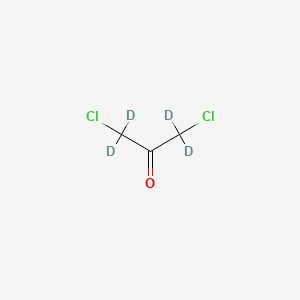

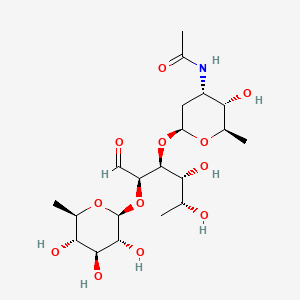

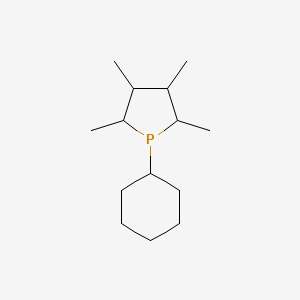

Benzo[g]chrysene-9-carbaldehyde is a chemical compound with the molecular formula C23H14O and a molecular weight of 306.36 . It is used in cancer research as a bioactive molecule .

Synthesis Analysis

The synthesis of benzo[g]chrysene has been investigated in several studies. One study used chrysene and benz[a]anthracene as starting materials . Another study developed a method to synthesize polysubstituted benzo[g]chrysene according to controlling the exact stoichiometry of FeCl3 from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions .Molecular Structure Analysis

The molecular structure of Benzo[g]chrysene-9-carbaldehyde is represented by the SMILES notation O=Cc1cc2ccccc2c3c4ccccc4c5ccccc5c13 . This notation provides a way to represent the structure of the molecule in a text format.Physical And Chemical Properties Analysis

Benzo[g]chrysene-9-carbaldehyde has a molecular weight of 306.36 . More specific physical and chemical properties may be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen

Environmental Contaminants and Carcinogenesis Research has shown that benzo[g]chrysene is a potent carcinogen found in the environment. A study highlighted the formation and nucleotide excision repair of covalent DNA adducts formed by the DNA-reactive metabolite of benzo[g]chrysene in human fibroblasts. This study emphasized the role of the p53 tumor suppressor gene in controlling the repair process of DNA adducts caused by exposure to benzo[g]chrysene, thereby reducing the maximum levels of adducts achieved and potentially minimizing the appearance of benzo[g]chrysene adducts in human cells (Lloyd & Hanawalt, 2002).

Pharmacological Activities Benzochromenes, closely related to benzo[g]chrysene derivatives, have been isolated from natural sources and evaluated for their pharmacological activities. Notably, one study identified benzochromenes with significant activity against Leishmania mexicana and Trypanosoma cruzi parasites, showcasing the potential of such compounds in developing therapeutic agents (Erosa-Rejón et al., 2010).

Synthetic Chemistry and Material Sciences Benzo[g]chrysene derivatives have been explored for their unique photophysical properties, offering insights into novel synthetic pathways and material applications. A study demonstrated the synthesis of polysubstituted benzo[g]chrysene through controlled stoichiometry involving diphenylacetypene and phenylacetaldehyde derivatives. These derivatives exhibited remarkable liquid crystallinity and strong emission peaks, indicating potential applications in materials science and organic electronics (Bai et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene-17-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O/c24-14-15-9-10-16-11-12-21-19-7-2-1-5-17(19)18-6-3-4-8-20(18)23(21)22(16)13-15/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAFOPCLHRUWHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC(=C5)C=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[g]chrysene-9-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)